2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H7N3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride.
2-(1H-pyrazol-4-yl)acetonitrile: A similar compound lacking the methyl group on the pyrazole ring.
4-cyano-1-methyl-1H-pyrazole: Another related compound with a cyano group attached to the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
154312-87-5 |
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Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2H2,1H3;1H |
InChI Key |
MZWUWGDJKZHAIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC#N.Cl |
Purity |
95 |
Origin of Product |
United States |
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